B1577838 Brevinin-1SPb

Brevinin-1SPb

Cat. No.: B1577838
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1SPb is a synthetic antimicrobial peptide (AMP) with a sequence of FLPIIAGMAAKVICAITKKC and a disulfide bond between Cys14 and Cys20, originally isolated from the skin of the North American mink frog ( Rana septentrionalis ) . This cationic peptide has a molecular weight of 2089.6 Da and a theoretical isoelectric point of 9.8, and is provided as a white or off-white lyophilized powder with a high purity of 95.6% as determined by HPLC . Its primary research value lies in its broad-spectrum antimicrobial activity, demonstrating efficacy against a range of microorganisms including Gram-negative bacteria like Escherichia coli , Gram-positive bacteria like Staphylococcus aureus , and the fungus Candida albicans , with Minimum Inhibitory Concentration (MIC) values reported in the range of 6-50 µM . Research on bacterial isolates endemic to the frog's natural habitat has shown that Brevinin-2-related peptides are particularly effective components of the frog's innate chemical defense system, underscoring their ecological and research relevance . Like other members of the Brevinin family, its mechanism of action is primarily attributed to its cationic and amphipathic nature, which allows it to interact with and disrupt the integrity of microbial membranes, leading to cell death . This compound is intended for research applications only, including the study of novel antibiotics against drug-resistant pathogens, the investigation of peptide-membrane interactions, and the exploration of innate immune defenses in amphibians. Not for human, veterinary, or household use.

Properties

bioactivity

Antimicrobial

sequence

FLPIIAGMAAKVICAITKKC

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity and Hemolysis

Brevinin-1SPb is compared to structurally related peptides in Table 1. Notably, modified analogs like B1OS-D-L (a D-leucine-substituted derivative) demonstrate improved therapeutic profiles.

Table 1: Comparative Activity of this compound and Analogs

Peptide MIC (µM) for S. aureus Hemolysis at MIC Charge Stability in Serum
This compound 13 Strong +3 Low
Brevinin-1DYa 32 Strong +3 Low
B1OS-D-L Comparable or <13* Low (32 µM) +3 Moderate
Brevinin-1H 25 Moderate +4 Moderate
Ose 18 Moderate +2 Low

*B1OS-D-L exhibits comparable or superior activity to this compound but with reduced hemolysis .

  • Key Findings: Brevinin-1DYa: Less potent (MIC = 32 µM) and highly hemolytic, highlighting sequence-dependent efficacy . B1OS-D-L: Retains antimicrobial activity (MIC ≤13 µM) with significantly lower hemolysis (32 µM caused ≤10% hemolysis), demonstrating the impact of D-amino acid substitutions on reducing toxicity .

Charge-Based Comparison with Non-Brevinin Peptides

This compound shares a +3 charge with peptides like ranalexin-1Ca, yet their MICs diverge significantly (Table 2). This underscores the role of structural features beyond charge, such as hydrophobicity and amino acid sequence.

Table 2: Charge vs. Activity in Cationic AMPs

Peptide Charge MIC (µM) for S. aureus Structural Features
This compound +3 13 Amphipathic alpha-helix
Ranalexin-1Ca +3 25 Beta-sheet with disulfide bonds
  • Key Insight : Despite identical charges, this compound’s alpha-helical conformation enhances membrane permeabilization compared to beta-sheet-dominated peptides like ranalexin-1Ca .

In Vivo Efficacy and Stability

This compound derivatives (e.g., B1OS-L and B1OS-D-L) were tested in an MRSA-infected Galleria mellonella larvae model:

  • Mortality Reduction : Both peptides reduced larval mortality but were less effective than conventional antibiotics (e.g., vancomycin) due to rapid protease degradation in vivo .
  • Stability Challenges : Serum proteases degrade unmodified this compound within hours, limiting bioavailability. In contrast, B1OS-D-L showed moderate stability improvements, suggesting chemical modifications may enhance pharmacokinetics .

Preparation Methods

Peptide Synthesis

The primary method for preparing Brevinin-1SPb is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach allows for the sequential addition of protected amino acids to a resin-bound peptide chain, enabling precise control over the peptide sequence and length.

  • The peptide chain is assembled on a solid resin support using an automated peptide synthesizer.
  • After chain assembly, the peptide is cleaved from the resin and simultaneously deprotected, typically using a strong acid such as trifluoroacetic acid (TFA).
  • The crude peptide is precipitated in cold ether to remove cleavage reagents and then washed multiple times with ether to purify the crude product.
  • The peptide is then dried thoroughly, often by air drying or vacuum drying, to remove residual solvents.

This method has been successfully applied to related brevinin-1 peptides such as Brevinin-1GHd, providing a reliable route to obtain the peptide in sufficient purity and yield for further studies.

Purification

Following synthesis, this compound requires purification to achieve high purity essential for biological activity assays and structural studies.

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard technique used.
  • The crude peptide is dissolved in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid) and loaded onto an RP-HPLC column, typically an ODS (octadecylsilane) silica gel column.
  • A gradient elution is applied, commonly using increasing concentrations of acetonitrile in water with 0.1% TFA.
  • The peptide elutes at a characteristic retention time, often around 46% acetonitrile for brevinin-1 family peptides.
  • Fractions corresponding to the target peptide peak are collected, lyophilized, and reanalyzed to confirm purity, which should exceed 95% for research-grade peptides.

Characterization

To confirm the identity and purity of this compound, multiple analytical techniques are employed:

  • Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to verify the molecular weight and confirm the peptide sequence.
  • Circular dichroism (CD) spectroscopy assesses the secondary structure of the peptide, typically revealing α-helical characteristics in membrane-mimicking environments such as trifluoroethanol or SDS micelles.
  • CD spectra show two negative bands near 208 nm and 222 nm and a positive band near 192 nm, indicative of α-helicity, which is important for antimicrobial function.
  • The peptide's stability is tested by CD at varying temperatures, showing high thermal stability with minimal structural changes up to 90°C.

Structural Optimization and Variants

Research on related brevinin-1 peptides has shown that modifications such as the addition of leucine residues or D-amino acid substitutions at key positions can influence peptide hydrophobicity, helicity, and bioactivity.

  • For example, adding a leucine residue at the second position enhances α-helicity and hydrophobicity, which may improve antimicrobial and anticancer activities.
  • Such variants are synthesized and purified using the same SPPS and RP-HPLC methods, then characterized by CD and mass spectrometry to evaluate structural changes.

Summary Table of Preparation Parameters

Preparation Step Method/Technique Key Parameters/Notes
Peptide Synthesis Solid-phase peptide synthesis (Fmoc) Automated synthesizer; cleavage with TFA; ether precipitation
Purification Reverse-phase HPLC (ODS column) Gradient elution with acetonitrile; purity >95%
Molecular Weight Confirmation MALDI-TOF mass spectrometry Confirms expected molecular mass
Secondary Structure Analysis Circular dichroism spectroscopy α-helical signature; stable up to 90°C; performed in TFE or SDS micelles
Structural Variants Amino acid substitution/modification Leucine addition or D-amino acid substitution

Research Findings on Preparation and Activity

  • The preparation methods yield peptides suitable for detailed bioactivity testing, including antimicrobial, anticancer, and immunomodulatory assays.
  • Structural studies confirm that the α-helical conformation is critical for activity, and modifications can optimize this feature.
  • Purified peptides demonstrate high stability and reproducibility in experiments, supporting their potential as therapeutic leads.

Q & A

Q. How can researchers improve transparency in reporting negative or inconclusive results?

  • Methodological Answer : Publish negative datasets in repositories like Zenodo or Figshare with detailed metadata. Use the STAR Methods framework to describe experimental limitations. In manuscripts, discuss potential reasons for inconsistencies (e.g., batch effects, assay sensitivity) and propose follow-up studies .

Tables for Key Methodological Comparisons

Technique Application Advantages Limitations
Reverse-phase HPLCPurity assessmentHigh resolution; quantifiableRequires peptide solubility in organic solvents
Circular DichroismSecondary structure analysisRapid; minimal sample prepLimited to soluble peptides
Molecular Dynamics SimulationMembrane interaction modelingAtomic-level insights; predictiveComputationally intensive
Galleria mellonella modelIn vivo toxicity screeningLow cost; ethically favorableLimited immune system complexity

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